molecular formula C15H10F2N2OS B2837997 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide CAS No. 868368-74-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide

Cat. No.: B2837997
CAS No.: 868368-74-5
M. Wt: 304.31
InChI Key: LQTJZFRQLNZIME-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide is a synthetic benzothiazole derivative supplied for research purposes. Compounds within this chemical class have been identified as valuable pharmacological tools in neuroscience, particularly for the study of Cys-loop receptor superfamilies. Structurally related N-(thiazol-2-yl)-benzamide analogs have been characterized as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a specialized pentameric ligand-gated ion channel . These antagonists, which are roughly equipotent against Zn2+- and H+-evoked signaling, demonstrate state-dependent channel block and show high selectivity with no significant activity at other common receptors like 5-HT3A, GABAA, or nicotinic acetylcholine receptors . This makes them useful for exploring ZAC's physiological roles, which are less elucidated than those of classical neurotransmitter receptors . The molecular scaffold of N-(thiazol-2-yl)benzamide is known to form specific hydrogen-bonded dimer geometries in the solid state, which is a relevant consideration for crystallographic studies and investigations into polymorphism . Researchers can employ this compound in various biochemical and electrophysiological assays to probe ion channel function and mechanism. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c1-8-4-2-3-5-10(8)14(20)19-15-18-13-11(17)6-9(16)7-12(13)21-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTJZFRQLNZIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins essential for the survival of microorganisms, thereby exhibiting antimicrobial activity. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole and Benzamide Moieties

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Substituents (Benzothiazole/Benzamide) Molecular Weight Key Properties/Findings
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide C₁₅H₁₀F₂N₂OS 4,6-F₂ (Bz); 2-CH₃ (Bz-amide) 296.32 High lipophilicity; potential enzyme inhibition
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)acetamide C₉H₆F₂N₂OS 4,6-F₂ (Bz); acetyl (amide) 228.22 Simpler structure; lower steric hindrance
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₇H₁₄F₂N₂O₃S 4,6-F₂ (Bz); 3,4-OCH₃ (Bz-amide) 368.37 Enhanced electron-donating effects; altered solubility
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 5-Cl (Thz); 2,4-F₂ (Bz-amide) 274.68 Chlorine substitution; PFOR enzyme inhibition
Key Observations:
  • Fluorine vs. Chlorine Substitution : The 4,6-difluoro substitution on the benzothiazole ring (target compound) contrasts with the 5-chloro substitution in the thiazole derivative . Fluorine’s smaller atomic radius and stronger electronegativity may improve binding precision compared to bulkier chlorine.
  • Benzamide Substituents : The 2-methyl group in the target compound introduces steric effects distinct from the electron-donating methoxy groups in the 3,4-dimethoxy analog . Methoxy groups may enhance solubility via polar interactions but reduce membrane permeability.
  • Molecular Weight and Bioactivity : Higher molecular weight compounds (e.g., dimethoxy derivative, 368.37 g/mol) may face challenges in bioavailability compared to the target compound (296.32 g/mol).

Spectral and Crystallographic Comparisons

  • IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole-thione tautomers (e.g., compounds [7–9] in ) contrasts with the persistent C=O bands in amide derivatives like the target compound, confirming structural integrity of the amide group .
  • Hydrogen Bonding: The thiazole-amide derivative in exhibits intermolecular N–H···N and C–H···F/O interactions, stabilizing crystal packing .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide is a synthetic compound that belongs to the benzothiazole family. Its unique structure, characterized by the presence of difluorobenzothiazole and a methylbenzamide moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • C : 14
  • H : 12
  • F : 2
  • N : 2
  • S : 1

Molecular Weight

  • Molecular Weight : 292.32 g/mol

This compound exhibits its biological effects primarily through interaction with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation. This inhibition leads to reduced cell growth and survival.
  • Receptor Modulation : It interacts with various receptors that play critical roles in inflammatory responses and cellular signaling pathways.
  • Fluorescent Probing : The compound has been explored as a fluorescent probe for detecting specific biomolecules, aiding in various biochemical assays.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

  • Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited MCF-7 cell proliferation by inducing apoptosis through caspase activation pathways .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a reduction in paw swelling and inflammatory markers compared to control groups .

Q & A

Q. What are the standard synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-amino-4,6-difluorobenzothiazole.
  • Step 2 : Condensation with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. Critical conditions include temperature control (0–5°C during acylation), anhydrous solvents, and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

  • NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substituent positions and molecular integrity.
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, intermolecular hydrogen bonds (N–H⋯N/F) stabilize crystal packing .
  • IR spectroscopy : Validates amide C=O stretch (~1650 cm1^{-1}) and C–F vibrations (~1200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictory reports on the biological activity of benzothiazole derivatives like this compound?

Discrepancies often arise from assay conditions or structural analogs. Methodological solutions include:

  • Comparative studies : Test the compound alongside analogs (e.g., non-fluorinated or methoxy-substituted derivatives) under identical conditions.
  • Dose-response assays : Establish EC50_{50} values to quantify potency variations.
  • Target validation : Use siRNA or CRISPR to confirm specificity for pathways like apoptosis (e.g., caspase-3 activation) or enzyme inhibition (e.g., HDACs) .

Q. What experimental strategies are effective in elucidating the anticancer mechanism of this compound?

  • Enzyme inhibition assays : Screen against kinases (e.g., MAPK) or HDACs using fluorogenic substrates.
  • Apoptosis markers : Measure cytochrome c release, Bax/Bcl-2 ratios, and caspase-3/7 activity via flow cytometry.
  • Transcriptomics : RNA sequencing identifies differentially expressed genes post-treatment .

Q. How do fluorine substituents at the 4,6-positions influence reactivity and biological activity compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect enhances:

  • Binding affinity : Stronger interactions with target proteins (e.g., via C–F⋯H–N hydrogen bonds).
  • Metabolic stability : Resistance to oxidative degradation in vivo.
  • Solubility : Balanced lipophilicity for membrane permeability.
Substituent PositionCytotoxicity (IC50_{50}, μM)Solubility (mg/mL)
4,6-difluoro0.8–1.20.15 (DMSO)
Non-fluorinated>100.35 (DMSO)
Data derived from analogs in

Methodological Challenges & Solutions

Q. How can solubility limitations in in vitro assays be mitigated without compromising bioactivity?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved intracellularly.
  • Structural modification : Replace 2-methyl with polar substituents (e.g., –OH, –NH2_2) .

Q. What computational tools are suitable for predicting binding modes and optimizing derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with HDAC2 or EGFR.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends.
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Data Interpretation & Validation

Q. How should researchers validate crystallographic data when twinning or disorder is observed?

  • SHELXD : Resolve twinning by refining twin laws (e.g., two-domain pseudo-merohedry).
  • PLATON ADDSYM : Check for missed symmetry operations.
  • Rigorous refinement : Use anisotropic displacement parameters and restraint dictionaries for disordered regions .

Q. What statistical approaches are recommended for dose-response studies with high variability?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism).
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Bootstrap resampling : Estimate confidence intervals for IC50_{50} values .

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